molecular formula C9H13NO3 B12836821 2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid

2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid

Cat. No.: B12836821
M. Wt: 183.20 g/mol
InChI Key: FHSUPMRLJRDDKQ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The tert-butyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-tert-butyl-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-5-6(7(11)12)13-8(10-5)9(2,3)4/h1-4H3,(H,11,12)

InChI Key

FHSUPMRLJRDDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)C(=O)O

Origin of Product

United States

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